molecular formula C10H12O4 B010119 3-(4-Hydroxymethylphenoxy)propionic acid CAS No. 101366-61-4

3-(4-Hydroxymethylphenoxy)propionic acid

Cat. No.: B010119
CAS No.: 101366-61-4
M. Wt: 196.2 g/mol
InChI Key: WPWKJUVXEMKOHS-UHFFFAOYSA-N
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Description

3-(4-Hydroxymethylphenoxy)propionic acid (HMPA) is a naturally occurring organic acid that has been studied for its potential applications in medical science and biochemistry. It is an important intermediate in the synthesis of a variety of compounds and has been used in a number of laboratory experiments. HMPA has been found to have a wide range of biochemical and physiological effects, and its use in laboratory experiments has been found to have both advantages and limitations.

Scientific Research Applications

Biobased Polymer Enhancement

3-(4-Hydroxyphenyl)propionic acid, a derivative closely related to 3-(4-Hydroxymethylphenoxy)propionic acid, has been utilized as an organic modifier in layered double hydroxides (LDHs) for the preparation of PBS bionanocomposites. These composites exhibit enhanced thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction. The presence of this compound as a chain extender shows significant potential in creating fully biodegradable, green materials suitable for a wide range of applications, including those with bio and food compatibility, and potentially antibacterial and antioxidant properties (Totaro et al., 2017).

Renewable Building Blocks for Polymer Synthesis

Phloretic acid (PA), another derivative, has been explored as a renewable alternative for the phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazines, highlighting its utility in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach offers a pathway to synthesizing materials with thermal and thermo-mechanical properties suitable for diverse applications, demonstrating the value of renewable sources in material science (Trejo-Machin et al., 2017).

Antimicrobial and Nematicidal Properties

3-Hydroxypropionic acid, closely related to the focus compound, has shown selective nematicidal activity against plant-parasitic nematodes without exhibiting antimicrobial, cytotoxic, or phytotoxic effects. This discovery opens new avenues for biopesticide development, offering safer alternatives for agricultural pest management (Schwarz et al., 2004).

Biobased Chemical Production

The importance of 3-Hydroxy-propionic acid (3-HP) in synthesizing novel petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials has been acknowledged. It ranks as a top platform chemical derived from biomass, with research focusing on microbial production methods using recombinant strains for environmental and commercial viability (Tingirikari et al., 2016).

Environmental and Health Monitoring

Research into the metabolism of certain phenolic antioxidants used in polymers identified 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a potential biomarker for human exposure to these compounds, indicating its role in environmental and health monitoring (Liu & Mabury, 2021).

Mechanism of Action

The activation of the GPR41 receptor, which has a greater affinity for 3-(4-Hydroxymethylphenoxy)propionic acid than HMCA, plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway . Another source suggests that it may inhibit dopamine degradation or affect tumor cells directly by reacting with their proteins .

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWKJUVXEMKOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352992
Record name 3-(4-Hydroxymethylphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101366-61-4
Record name 3-(4-Hydroxymethylphenoxy)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Hydroxymethylphenoxy)propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the primary application of 3-(4-Hydroxymethylphenoxy)propionic acid in chemical synthesis?

A1: this compound serves as an acid-labile linker in solid-phase peptide synthesis []. This means it acts as a temporary anchor for growing peptide chains on a solid support. The acid-labile nature of the linker allows for the cleavage and release of the final peptide product under specific acidic conditions.

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